molecular formula C10H11IN4O B13679618 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B13679618
M. Wt: 330.13 g/mol
InChI Key: BGLOKINKKVXGSS-UHFFFAOYSA-N
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Description

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine (CAS: 2448173-19-9) is a pyrrolopyrimidine derivative featuring a morpholine substituent at the 4-position and an iodine atom at the 6-position of the heterocyclic core. This compound is part of a broader class of kinase inhibitors, where the morpholine moiety enhances solubility and binding affinity to enzymatic active sites . The iodine substituent likely influences electronic properties and steric interactions, making it critical for target engagement .

Properties

Molecular Formula

C10H11IN4O

Molecular Weight

330.13 g/mol

IUPAC Name

4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C10H11IN4O/c11-8-5-7-9(14-8)12-6-13-10(7)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13,14)

InChI Key

BGLOKINKKVXGSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=C(N3)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

General Synthetic Strategy

The synthesis of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine typically involves the following key steps:

  • Construction of the pyrrolo[2,3-d]pyrimidine core.
  • Iodination at the 6-position of the pyrrolo[2,3-d]pyrimidine ring.
  • Nucleophilic substitution of the 4-chloro group by morpholine.

This approach is supported by multiple literature sources, including synthetic protocols and patent literature.

Stepwise Synthetic Route

Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

According to patent CN110386936B, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized via condensation and cyclization reactions starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate, followed by reaction with formamidine salt under controlled temperature conditions (0–50 °C for condensation, 50–110 °C for elimination) in a one-pot process. The molar ratio of base, formamidine salt, and precursor is carefully controlled, and the product is isolated by filtration and drying.

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
1 Condensation of 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate Ambient - Formation of intermediate IV
2 Addition of formamidine salt and base in solvent B 0–50 2–8 Dropwise addition, then stirring
3 Addition of remaining base and elimination reaction 50–110 2–8 One-pot process
4 Filtration, washing, drying Ambient - Isolation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Iodination of Pyrrolo[2,3-d]pyrimidine Core

Iodination at the 6-position is commonly performed using N-iodosuccinimide (NIS), which selectively introduces iodine into the heterocyclic ring. This step is crucial for subsequent functionalization via cross-coupling or nucleophilic substitution reactions.

  • Example: Treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with NIS yields 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in high yield (~90%).
Nucleophilic Substitution with Morpholine

The key transformation to obtain 4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves nucleophilic substitution of the 4-chloro group by morpholine under basic conditions.

  • According to a Royal Society of Chemistry supporting information document, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is reacted with morpholine and N,N-diisopropylethylamine in n-butanol at reflux for 3 hours, yielding the morpholine-substituted product in 76.3% yield.

  • Another protocol describes stirring 2,4-dichloro-5-iodo-7-trityl-7H-pyrrolo[2,3-d]pyrimidine with morpholine and potassium carbonate in anhydrous dimethylformamide at room temperature overnight, followed by aqueous workup to isolate the product.

Reaction Parameter Conditions Yield (%) Notes
Morpholine substitution solvent n-Butanol or DMF 76.3 Reflux (n-butanol) or RT (DMF)
Base N,N-Diisopropylethylamine or K2CO3 - Facilitates substitution
Reaction time 3 hours (reflux) or overnight (RT) - Adequate for complete reaction
Workup Acidic aqueous quench, filtration, washing - Isolates product as solid

Alternative Synthetic Approaches

  • Microwave-Assisted Cyclization : For the preparation of the pyrrolo[2,3-d]pyrimidine core, microwave irradiation has been employed to promote base-induced ring closure, improving reaction times and yields.

  • Suzuki-Miyaura Coupling for Further Functionalization : The iodinated intermediate can be further functionalized at the 6-position via Suzuki-Miyaura coupling with aryl boronic acids to diversify the scaffold.

Data Tables Summarizing Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1. Cyclization to pyrrolo[2,3-d]pyrimidine 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Formamidine salt, base, solvent B, 0–110 °C, 2–8 h 4-chloro-7H-pyrrolo[2,3-d]pyrimidine -
2. Iodination 7H-pyrrolo[2,3-d]pyrimidin-4-amine N-iodosuccinimide (NIS), solvent, ambient 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine ~90
3. Morpholine substitution 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Morpholine, base (DIPEA or K2CO3), n-butanol or DMF, reflux or RT 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine 76.3

In-Depth Research Findings and Analysis

Reaction Conditions and Optimization

  • The nucleophilic substitution reaction benefits from the use of bases such as potassium carbonate or N,N-diisopropylethylamine to deprotonate morpholine and facilitate displacement of the chloro substituent.

  • Solvent choice impacts yield and purity; n-butanol at reflux or dimethylformamide at room temperature have proven effective.

  • Reaction times vary from 3 hours to overnight, with longer times at lower temperatures compensating for reduced kinetic rates.

Yield and Purity Considerations

  • The iodination step using NIS is highly efficient, providing yields around 90%, which is critical for downstream reactions.

  • Morpholine substitution yields around 76%, indicating a good but potentially improvable step; purification by filtration and washing is standard.

Scalability and Practicality

  • The described methods are amenable to scale-up, with one-pot procedures and mild conditions enhancing practicality.

  • Microwave-assisted cyclization and Suzuki-Miyaura coupling provide routes for structural diversification and potential medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Iodo vs.
  • Aryl vs. Heteroaryl Groups : PF-06454589’s 1-methylpyrazole substituent confers selectivity for LRRK2, whereas the iodine in the target compound may prioritize different kinase targets .
  • Morpholine Position : All compounds retain the 4-morpholine group, a common feature in kinase inhibitors for improving pharmacokinetics .

Physicochemical and Pharmacological Properties

Property 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine PF-06454589 OJ5
Solubility Moderate (predicted) Improved by pyrazole Low (aryl substituent)
Stability Likely sensitive to light/heat Stable at -20°C Not reported
Target Selectivity Broad kinase inhibition (hypothesized) Selective for LRRK2 Kinase unspecified

Notes:

  • The iodine atom may reduce solubility compared to PF-06454589’s pyrazole group but enhance target engagement in hydrophobic pockets .
  • Stability data for the target compound is inferred from related morpholine-containing analogs .

Biological Activity

The compound 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a derivative of pyrrolopyrimidine, which has garnered attention for its potential biological activities, particularly in cancer research and antiviral applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is C11H13IN4O3C_{11}H_{13}IN_4O_3, and its structure features a pyrrolo[2,3-d]pyrimidine core with a morpholine substituent. The presence of iodine in the structure may enhance its biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine have shown IC50 values ranging from 29 to 59 µM against multiple cancer cell lines, suggesting promising antitumor potential .

Table 1: Cytotoxicity of Pyrrolopyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG240Induces apoptosis
Compound BMDA-MB-23145Cell cycle arrest
Compound CHCT11659Pro-apoptotic protein activation

Antiviral Activity

In addition to antitumor properties, pyrrolopyrimidine derivatives have demonstrated antiviral activity. For example, some compounds within this class have been evaluated for their efficacy against Herpes simplex virus and Polio virus, showing notable inhibitory effects .

Table 2: Antiviral Efficacy of Pyrrolopyrimidine Derivatives

CompoundVirus TypeInhibition (%)Reference
Compound DHerpes Simplex Type I75
Compound EPolio Type I68

The mechanisms by which 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine exerts its biological effects are multifaceted:

  • Kinase Inhibition : Many pyrrolopyrimidine derivatives act as inhibitors of key kinases involved in cell proliferation. For instance, some studies have reported inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways crucial for tumor growth .
  • Apoptosis Induction : The compound has been shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with certain pyrrolopyrimidine derivatives results in G1 phase arrest, thereby preventing further cell division .

Case Studies

Several case studies highlight the potential clinical applications of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine:

  • Case Study 1 : A study involving HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers such as caspase-3 activation and Bax expression while downregulating Bcl-2 levels .
  • Case Study 2 : Another investigation focused on the antiviral properties against Herpes simplex virus reported a strong dose-dependent response with the compound significantly reducing viral replication .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry. For example, the morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm, while the pyrrole NH appears as a singlet near δ 11.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C14H15IN4O: 407.04) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

How does the iodine substituent influence the compound’s biological activity compared to non-halogenated analogs?

Q. Advanced Research Focus

  • Steric and Electronic Effects : The bulky iodine atom at position 6 enhances binding to hydrophobic pockets in kinase ATP-binding sites (e.g., mTOR, PI3K) while reducing off-target interactions .
  • Comparative Data : Non-iodinated analogs (e.g., 4-morpholino-7H-pyrrolo[2,3-d]pyrimidine) show 10-fold lower IC50 values in kinase inhibition assays, highlighting iodine’s role in potency .
    Contradiction Analysis :
  • In some studies, iodination reduces solubility, complicating in vivo testing. This is mitigated by formulation with cyclodextrins or PEGylation .

What experimental strategies are used to study its mechanism as a kinase inhibitor?

Q. Advanced Research Focus

  • In Vitro Kinase Assays : Recombinant kinases (e.g., mTOR, PI3Kγ) are incubated with the compound, ATP, and a fluorescent substrate. IC50 values are determined via luminescence-based ADP-Glo™ assays .
  • Cellular Models : Dose-response curves in cancer cell lines (e.g., MCF-7) assess proliferation inhibition. Synergy with chemotherapeutics (e.g., cisplatin) is tested using Chou-Talalay combination indices .
  • Structural Studies : Molecular docking into PI3Kγ’s crystal structure (PDB: 3JA) predicts iodine’s role in hydrophobic interactions with Val882 and Met953 .

How can researchers resolve contradictions in reported biological activity across studies?

Advanced Research Focus
Common Sources of Variability :

  • Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 100 µM) drastically alter IC50 values. Standardizing ATP levels to physiological ranges (2–5 mM) is critical .
  • Cell Line Heterogeneity : Activity in HEK293 (high PI3Kα expression) vs. HCT116 (KRAS-mutant) may reflect pathway-specific effects. CRISPR-edited isogenic lines help isolate target contributions .
    Resolution Strategies :
  • Meta-analysis of published data with standardized reporting (e.g., FAIR principles) .
  • Orthogonal assays (e.g., thermal shift assays for target engagement) validate kinase inhibition .

What are the best practices for optimizing synthetic routes to improve scalability?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems enhance iodination efficiency by minimizing side reactions (e.g., di-iodination) through precise temperature control .
  • Catalytic Methods : Palladium-catalyzed C–H iodination (e.g., using Pd(OAc)2 and I2) reduces reagent waste and improves atom economy .
  • Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) in SNAr reactions improves safety and simplifies purification .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced Research Focus

  • Plasma Stability Studies : Incubation in human plasma (37°C, 24 h) with LC-MS monitoring detects degradation products (e.g., deiodination or morpholine ring opening) .
  • pH-Dependent Stability : Buffered solutions (pH 1–9) simulate gastrointestinal (acidic) and bloodstream (neutral) environments. Iodine’s lability requires pH > 5 for optimal stability .

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